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molecular formula C30H24N2O4 B8754523 1H-Pyrazole-1-acetic acid, 5-[4-(4-dibenzofuranyl)phenyl]-4,5-dihydro-3-(4-methoxyphenyl)-

1H-Pyrazole-1-acetic acid, 5-[4-(4-dibenzofuranyl)phenyl]-4,5-dihydro-3-(4-methoxyphenyl)-

Cat. No. B8754523
M. Wt: 476.5 g/mol
InChI Key: JTDNNFYHEKEZMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07329680B2

Procedure details

A solution of [5-(4-dibenzofuran-4-yl-phenyl)-3-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-acetic acid ethyl ester (0.120 g, 0.275 mmol) in THF (2 mL) and methanol (6 mL) was treated with 10% aq KOH (0.5 mL, 1 mmol) and stirred at room temperature. After 2 h, the solution was acidified with 0.5 N HCl to PH 2-3 and extracted with ethyl acetate (3×15 mL). Purification by flash column chromatography (50% ethyl acetate in heptane) provided [5-(4-dibenzofuran-4-yl-phenyl)-3-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-acetic acid (0.108 g, 95%) as a white crystalline solid.
Name
[5-(4-dibenzofuran-4-yl-phenyl)-3-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-acetic acid ethyl ester
Quantity
0.12 g
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:38])[CH2:5][N:6]1[CH:10]([C:11]2[CH:16]=[CH:15][C:14]([C:17]3[C:22]4[O:23][C:24]5[CH:29]=[CH:28][CH:27]=[CH:26][C:25]=5[C:21]=4[CH:20]=[CH:19][CH:18]=3)=[CH:13][CH:12]=2)[CH2:9][C:8]([C:30]2[CH:35]=[CH:34][C:33]([O:36][CH3:37])=[CH:32][CH:31]=2)=[N:7]1)C.[OH-].[K+].Cl>C1COCC1.CO>[CH:20]1[C:21]2[C:25]3[CH:26]=[CH:27][CH:28]=[CH:29][C:24]=3[O:23][C:22]=2[C:17]([C:14]2[CH:13]=[CH:12][C:11]([CH:10]3[N:6]([CH2:5][C:4]([OH:38])=[O:3])[N:7]=[C:8]([C:30]4[CH:31]=[CH:32][C:33]([O:36][CH3:37])=[CH:34][CH:35]=4)[CH2:9]3)=[CH:16][CH:15]=2)=[CH:18][CH:19]=1 |f:1.2|

Inputs

Step One
Name
[5-(4-dibenzofuran-4-yl-phenyl)-3-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-acetic acid ethyl ester
Quantity
0.12 g
Type
reactant
Smiles
C(C)OC(CN1N=C(CC1C1=CC=C(C=C1)C1=CC=CC2=C1OC1=C2C=CC=C1)C1=CC=C(C=C1)OC)=O
Name
Quantity
0.5 mL
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
2 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
6 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×15 mL)
CUSTOM
Type
CUSTOM
Details
Purification by flash column chromatography (50% ethyl acetate in heptane)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1=CC=C(C=2OC3=C(C21)C=CC=C3)C3=CC=C(C=C3)C3CC(=NN3CC(=O)O)C3=CC=C(C=C3)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.108 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 82.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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